1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.2ClH/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14;;/h1-2,7,12H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAHNDGTLZGBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H14BrCl2N3 and a molecular weight of 315.04 g/mol. This compound is utilized in various biological studies, particularly in the context of neurotransmitter systems, receptor binding assays, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system. It is known to act as a ligand for various neurotransmitter receptors, which can modulate synaptic transmission and influence neuropharmacological outcomes. The compound's ability to penetrate the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for neurological disorders.
Therapeutic Applications
Research has indicated that this compound may have therapeutic applications in treating conditions such as:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential use in treating disorders like depression and anxiety.
- Antiviral Activity : Similar piperazine derivatives have shown efficacy against HIV, indicating that this compound could be explored for antiviral properties.
Case Studies and Research Findings
- Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound significantly influenced serotonin and dopamine receptor activity, leading to altered behavioral responses in animal models .
- Antiviral Properties : Research on piperazine derivatives has shown promising results against HIV strains, with IC50 values in the nanomolar range, suggesting that this compound may exhibit similar antiviral activity .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective toxicity that could be harnessed for targeted cancer therapies .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Research
One of the primary applications of 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride is in pharmacological research. Its structural similarity to known bioactive compounds allows it to serve as a lead compound in the development of new therapeutics. Researchers have explored its potential as an antagonist or agonist for various receptors, including:
- Serotonin Receptors : Studies indicate that derivatives of piperazine can exhibit selective activity towards serotonin receptors, impacting mood disorders and anxiety treatments.
- Dopamine Receptors : The compound's ability to modulate dopamine pathways suggests potential applications in treating neurological disorders such as schizophrenia.
Chemical Biology
In chemical biology, this compound serves as a crucial tool for probing biological systems. Its application includes:
- Bioconjugation : The compound can be utilized to create bioconjugates for imaging and therapeutic purposes, enhancing the specificity of drug delivery systems.
- Target Identification : Researchers employ this compound to identify protein targets through affinity labeling techniques, aiding in the understanding of cellular pathways.
Synthetic Chemistry
In synthetic chemistry, this compound acts as an important intermediate for synthesizing more complex molecules. Its reactivity allows for:
- Functionalization : The bromine atom on the pyridine ring can be replaced or modified to introduce various functional groups, expanding the library of potential derivatives.
- Scaffold Hopping : The piperazine core provides a scaffold for developing novel compounds with varied biological activities through structural modifications.
Case Study 1: Development of Serotonin Receptor Modulators
A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a selective serotonin reuptake inhibitor (SSRI). The research indicated that modifications to the piperazine ring improved binding affinity and selectivity for serotonin receptors, leading to potential applications in treating depression and anxiety disorders.
Case Study 2: Targeting Dopamine Pathways
Another investigation explored the use of this compound in developing dopamine receptor antagonists. The study revealed that certain analogs exhibited significant activity against D₂ receptors, suggesting their potential as therapeutic agents for psychotic disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Chemical Properties
The table below compares key structural and physicochemical properties of 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride with similar compounds:
Key Observations :
- Salt Form : The dihydrochloride salt improves aqueous solubility, a feature shared with Flunarizine and Meclizine, which are clinically administered in this form .
Anticancer Potential
Pyrimidine and piperazine-containing derivatives (e.g., Imatinib analogs in ) often exhibit anticancer activity via kinase inhibition.
Preparation Methods
Synthesis of Pyridin-2-yl-methylamine Derivatives
The key intermediate in the synthesis of 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride is the pyridin-2-yl-methylamine derivative, specifically the 5-bromo substituted variant. According to patent EP1358179B1, pyridin-2-yl-methylamine derivatives can be prepared via reduction and amination of cyanohydrins or related precursors. The process involves:
- Preparation of substituted pyridine carboxylic acid derivatives.
- Conversion to amides or nitriles.
- Reduction to the corresponding amines.
The reaction medium often includes organic solvents such as dichloromethane, followed by aqueous workup and purification steps involving filtration and decolorization with silica or activated carbon.
Coupling with Piperazine
The next critical step is the nucleophilic substitution or coupling of the pyridinylmethyl intermediate with piperazine. This is generally achieved by:
- Reacting the pyridin-2-yl-methylamine derivative with piperazine under controlled conditions.
- Use of base or acid catalysts to promote the coupling.
- Protection and deprotection strategies to ensure selectivity and yield.
For example, Suzuki–Miyaura coupling and nucleophilic substitution reactions are common to attach heteroaryl groups to piperazine rings, as demonstrated in the synthesis of related biarylpiperazines.
Formation of Dihydrochloride Salt
The final step involves converting the free base of the piperazine derivative into its dihydrochloride salt for improved stability and solubility. This is typically done by:
- Treating the free base with hydrochloric acid in an appropriate solvent.
- Isolation of the dihydrochloride salt by filtration or crystallization.
- Drying under vacuum to obtain the pure crystalline product.
Detailed Synthetic Route Summary
Research Findings and Optimization
- The synthetic strategy often involves protecting groups such as tert-butyl carbamate (Boc) for piperazine or piperidine nitrogen atoms to control regioselectivity and prevent side reactions.
- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) enables the introduction of various substituted pyridyl groups onto the piperazine scaffold with high efficiency and selectivity.
- Purification steps include aqueous washes, silica gel chromatography, and decolorization with activated carbon to ensure high purity of the intermediate and final products.
- The dihydrochloride salt form improves the physicochemical properties, including solubility and stability, which are critical for pharmaceutical applications.
Example Reaction Conditions (Literature-Based)
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-bromo-2-(chloromethyl)pyridine and piperazine, followed by salt formation with HCl. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., tetrahydrofuran) and controlled temperatures (40–60°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) removes unreacted precursors. Final recrystallization in ethanol/water yields the dihydrochloride salt .
- Yield Monitoring : LC-MS or TLC tracks reaction progress; yields >70% are achievable with stoichiometric excess of piperazine .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl methyl resonance at δ 3.8–4.2 ppm; piperazine protons at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₄BrN₃·2HCl: 342.9843) .
- HPLC Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity ≥95% .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .
- Disposal : Neutralize with sodium bicarbonate before incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with serotonin (5-HT) receptors using in vitro assays?
- Methodological Answer :
- Radioligand Binding Assays : Incubate the compound with 5-HT₇ receptor-expressing cell membranes and [³H]-LSD. Competitive binding curves (IC₅₀ values) quantify affinity .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with 5-HT₇ receptors to assess agonist/antagonist activity .
- Data Interpretation : Compare results to structurally related analogs (e.g., RA-7 in ) to identify substituent-dependent activity shifts .
Q. What structural modifications of the piperazine core influence the compound's biological activity?
- Methodological Answer :
- SAR Table :
- Design Strategy : Introduce electron-withdrawing groups (e.g., -Br) on the pyridine ring to modulate receptor binding kinetics .
Q. How should researchers address discrepancies in biological activity data between structurally similar piperazine derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., halogens, methyl groups) and correlate with activity using multivariate regression .
- Crystallographic Analysis : Resolve X-ray structures of ligand-receptor complexes to identify steric or electronic clashes (e.g., bromine-induced steric hindrance) .
- Meta-Analysis : Aggregate data from multiple assays (e.g., binding vs. functional) to distinguish assay-specific artifacts .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values for 5-HT receptor binding vary across studies?
- Methodological Answer :
- Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) or ion concentrations (Mg²⁺) alter receptor conformation .
- Cell Line Variability : Endogenous receptor expression in HEK293 vs. CHO cells impacts baseline signaling .
- Statistical Approach : Use Bayesian hierarchical models to account for inter-study variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
